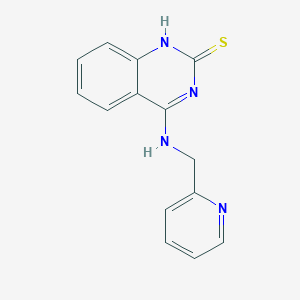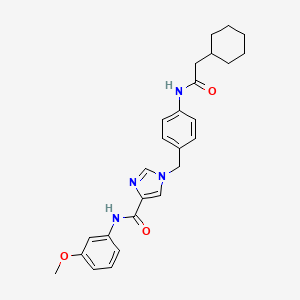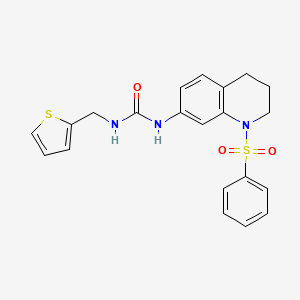![molecular formula C24H19N3O B2424648 3-(3-メトキシフェニル)-1-(p-トルイル)-1H-ピラゾロ[4,3-c]キノリン CAS No. 1251709-11-1](/img/structure/B2424648.png)
3-(3-メトキシフェニル)-1-(p-トルイル)-1H-ピラゾロ[4,3-c]キノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline consists of a pyrazoloquinoline core with a methoxyphenyl and a tolyl group attached, which contributes to its unique chemical properties.
科学的研究の応用
3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of new drugs with potential therapeutic effects . The compound’s unique structure allows for the design of molecules that can target specific biological pathways, making it valuable in drug discovery.
In biology, 3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is used in the study of enzyme inhibition and receptor binding . Its ability to interact with various molecular targets makes it a useful tool for understanding biological processes and developing new treatments for diseases.
In the industrial sector, the compound is used in the synthesis of dyes, fluorescent materials, and organic sensitizers for solar cell applications . Its versatile chemical properties make it suitable for a variety of applications in materials science and engineering.
準備方法
The synthesis of 3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the [4 + 2] annulation of 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization . This method provides a practical and scalable strategy for the synthesis of pyrazoloquinolines, yielding moderate amounts of the desired product.
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly . This method utilizes inexpensive and abundant starting materials, such as aniline derivatives, and can be performed under solvent-free conditions, making it a greener alternative to traditional synthetic methods.
化学反応の分析
3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as zinc and acetic acid .
For example, the compound can undergo oxidation to form quinoline derivatives, which are important intermediates in the synthesis of various bioactive molecules . Reduction reactions can lead to the formation of tetrahydroquinolines, which are valuable in medicinal chemistry . Substitution reactions, such as halogenation or nitration, can introduce functional groups that enhance the compound’s biological activity.
作用機序
The mechanism of action of 3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these enzymes, 3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can modulate their activity and affect cellular processes.
Additionally, the compound’s structure allows it to interact with various receptors, influencing their signaling pathways and leading to changes in cellular behavior . These interactions are crucial for understanding the compound’s biological effects and developing new therapeutic agents.
類似化合物との比較
3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can be compared to other similar compounds, such as pyrrolo[3,4-c]quinolines and pyrimido[5,4-c]quinolines . These compounds share a similar core structure but differ in their substituents and functional groups.
Pyrrolo[3,4-c]quinolines, for example, have been shown to possess significant biological activity and are used in the development of bioactive molecules . Pyrimido[5,4-c]quinolines, on the other hand, are important in medicinal chemistry and have been studied for their potential therapeutic applications .
The uniqueness of 3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline lies in its specific substituents, which contribute to its distinct chemical properties and biological activities. These differences make it a valuable compound for various scientific research and industrial applications.
特性
IUPAC Name |
3-(3-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-10-12-18(13-11-16)27-24-20-8-3-4-9-22(20)25-15-21(24)23(26-27)17-6-5-7-19(14-17)28-2/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYHZMBEXVNRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile](/img/structure/B2424565.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2424567.png)
![4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2424569.png)




![6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2424580.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2424581.png)

![ethyl 3-cyano-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2424586.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide](/img/structure/B2424587.png)
![3-amino-6-(4-pyridinyl)-N-[4-(trifluoromethyl)benzyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2424588.png)
